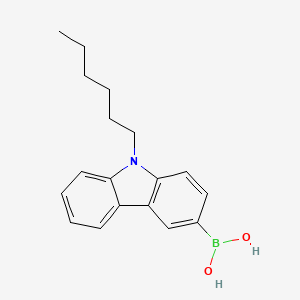

(9-Hexyl-9H-carbazol-3-yl)boronic acid

Description

Properties

IUPAC Name |

(9-hexylcarbazol-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO2/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19(21)22)10-11-18(16)20/h5-6,8-11,13,21-22H,2-4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSLSKFDEWKMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10833386 | |

| Record name | (9-Hexyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10833386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864550-94-7 | |

| Record name | (9-Hexyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10833386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 9 Hexyl 9h Carbazol 3 Yl Boronic Acid and Its Derivatives

Precursor Synthesis and Functionalization of the Carbazole (B46965) Core

The synthesis of the target boronic acid begins with the modification of the carbazole molecule. This process involves two main stages: attaching a hexyl group to the nitrogen atom and then introducing a functional group, typically a halogen, onto the carbazole ring to facilitate the final borylation step.

N-Alkylation of Carbazole

The initial step is the N-alkylation of carbazole to form 9-hexyl-9H-carbazole. This is typically accomplished through the reaction of carbazole with an alkylating agent like 1-bromohexane (B126081) or 1-iodohexane. google.comsemanticscholar.org The reaction is conducted in the presence of a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3), which deprotonates the carbazole's nitrogen, forming a nucleophilic anion. phasetransfercatalysis.comresearchgate.net This anion then reacts with the alkyl halide. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being commonly used. semanticscholar.orgresearchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction, particularly under heterogeneous conditions. phasetransfercatalysis.com Microwave irradiation has also been explored as a method to accelerate this reaction in dry media. semanticscholar.orgresearchgate.net

Table 1: Conditions for N-Alkylation of Carbazole

| Alkylating Agent | Base | Solvent/Conditions | Yield (%) |

|---|---|---|---|

| Alkyl halides | Potassium Carbonate | Microwave (dry media) | High |

| 1-Bromohexane | Potassium Hydroxide | Acetone (reflux) | >90 |

| Bromoacetyl bromide | Pyridine | Dichloromethane | Not specified |

Regioselective Halogenation and Other Electrophilic Aromatic Substitutions

Following N-alkylation, the 9-hexyl-9H-carbazole undergoes regioselective halogenation at the 3-position. Due to the electron-donating nature of the nitrogen atom, electrophilic substitution is directed to the 3- and 6-positions. To achieve mono-substitution at the 3-position, careful control of the reaction conditions is essential.

The most common method for synthesizing 3-bromo-9-hexyl-9H-carbazole involves reacting 9-hexyl-9H-carbazole with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide. nih.govchemicalbook.com For the synthesis of 3-iodo-9-hexyl-9H-carbazole, iodine monochloride (ICl) in ethanol (B145695) can be utilized. nih.gov Other electrophilic substitutions, like the Vilsmeier-Haack reaction to introduce a formyl group, are also possible, yielding compounds such as 9-hexyl-9H-carbazole-3-carbaldehyde. researchgate.net

Borylation Methodologies for Direct Synthesis of the Boronic Acid Moiety

The final stage of the synthesis is the introduction of the boronic acid group. This is primarily achieved through two well-established methods: palladium-catalyzed Miyaura borylation or a metal-halogen exchange followed by quenching with a borate (B1201080) ester.

Palladium-Catalyzed Borylation (e.g., Miyaura Borylation)

The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction. organic-chemistry.org It involves the reaction of an aryl halide, such as 3-bromo-9-hexyl-9H-carbazole, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B2pin2). researchgate.net The reaction is typically catalyzed by a palladium complex like Pd(PPh3)4 or a combination of a palladium precursor and a suitable ligand. organic-chemistry.orgmdpi.com A base, such as potassium acetate (B1210297), is also required. organic-chemistry.org The reaction yields the pinacol (B44631) boronate ester, which is generally stable and can be purified by chromatography. researchgate.nettandfonline.com This ester can then be hydrolyzed to the corresponding boronic acid. nih.govresearchgate.net

Table 2: Miyaura Borylation of Aryl Halides

| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Aryl bromides | B2pin2 | Pd precursor / Sphos ligand | Hindered lipophilic base | Water (micellar) |

| 3-Bromo-9-hexyl-9H-carbazole | (9-Hexyl-9H-carbazol-3-yl)boronic acid | Pd(PPh3)4 | Not specified | Toluene (B28343) (reflux) |

| Aryl chlorides/bromides | B2pin2 | Not specified | K2CO3 / 2-ethylhexanoic acid | Not specified |

Metal-Halogen Exchange Followed by Borate Quenching

An alternative to palladium-catalyzed methods is the metal-halogen exchange reaction. wikipedia.org This process involves treating the 3-halo-9-hexyl-9H-carbazole with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. harvard.eduprinceton.edu This generates a highly reactive lithiated carbazole intermediate. This intermediate is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester. nih.gov Subsequent acidic hydrolysis yields the desired boronic acid. escholarship.org This method avoids the use of transition metals but requires stringent anhydrous and low-temperature conditions. nih.govnih.gov The rate of exchange typically follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

Novel and Green Chemistry Approaches in Boronic Acid Synthesis

In line with the principles of green chemistry, new methods for boronic acid synthesis are being developed to improve efficiency and reduce environmental impact. rsc.orgresearchgate.netnih.gov One of the most promising is the direct C-H borylation of arenes, which eliminates the need for pre-halogenation. umich.edunih.gov Iridium-catalyzed C-H borylation has emerged as a powerful tool for this transformation, offering high regioselectivity, which is often governed by steric factors. umich.eduorganic-chemistry.orgnih.govacs.org This direct functionalization is more atom-economical. organic-chemistry.org Other green approaches include using mechanochemistry (grinding reagents together without a solvent), utilizing water as a solvent, or employing microwave-assisted synthesis to reduce reaction times and energy consumption. semanticscholar.orgresearchgate.netresearchgate.net

Strategies for Derivatization and Functionalization of the Boronic Acid

The primary utility of this compound in synthetic chemistry lies in the diverse reactions of the boronic acid group itself. These transformations allow for the strategic introduction of a vast range of substituents at the C3-position of the carbazole scaffold. Key strategies include palladium-catalyzed Suzuki-Miyaura cross-coupling, copper-catalyzed Chan-Lam coupling, and direct conversion into other functional groups such as hydroxyls and halides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most prominent and widely utilized method for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.govresearchgate.net This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the boronic acid with an organohalide or triflate. researchgate.net It is a powerful tool for constructing biaryl systems and linking the carbazole unit to other aromatic or heteroaromatic moieties.

A key application involves the synthesis of donor-π-acceptor-π-donor (D-π-A-π-D) type structures, which are valuable in organic photovoltaics. In a representative synthesis, this compound is coupled with a brominated acceptor core, such as 4,7-bis(5-bromothiophen-2-yl)- researchgate.netorganic-chemistry.orgacs.orgthiadiazolo[3,4-d]pyridazine. rsc.org The reaction is typically carried out in a toluene solvent with a potassium carbonate (K₂CO₃) base and a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst, leading to the formation of the desired bis-coupled product in high yield. rsc.org

The efficiency of the Suzuki-Miyaura reaction can be influenced by the reactivity of the coupling partners. In some cases, the N-H proton of an unprotected carbazole boronic acid can interfere with the catalytic cycle, leading to poor yields. A common strategy to overcome this is the protection of the carbazole nitrogen, for instance, with a tert-butoxycarbonyl (Boc) group. This protection enhances the compound's utility as a coupling partner, especially with less reactive (hetero)aryl halides. organic-chemistry.org

The scope of the Suzuki-Miyaura reaction is broad, tolerating a variety of functional groups on the coupling partner. Both electron-rich and electron-poor aryl halides can be used effectively. nih.gov This versatility allows for the synthesis of a diverse library of 3-aryl-9-hexyl-9H-carbazoles with tailored electronic properties. derpharmachemica.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Carbazole Boronic Acids This table is interactive. Click on headers to sort.

| Boronic Acid Derivative | Coupling Partner | Catalyst / Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 4,7-bis(5-bromothiophen-2-yl)- researchgate.netorganic-chemistry.orgacs.orgthiadiazolo[3,4-d]pyridazine | Pd(PPh₃)₄ / K₂CO₃ | 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- researchgate.netorganic-chemistry.orgacs.orgthiadiazolo[3,4-d]pyridazine | High | rsc.org |

| N-Boc-(5,8-dimethyl-9H-carbazol-3-yl)boronic acid | 3-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | N-Boc-1,4-dimethyl-6-(pyridin-3-yl)-9H-carbazole | 50% | organic-chemistry.org |

| N-Boc-(5,8-dimethyl-9H-carbazol-3-yl)boronic acid | p-Iodoanisole | Pd(PPh₃)₄ / Na₂CO₃ | N-Boc-6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole | 52% | organic-chemistry.org |

| N-Boc-(5,8-dimethyl-9H-carbazol-3-yl)boronic acid | 5-Bromo-2-thiophenecarboxaldehyde | Pd(PPh₃)₄ / Na₂CO₃ | 5-(N-Boc-5,8-dimethyl-9H-carbazol-3-yl)-thiophene-2-carbaldehyde | 65% | organic-chemistry.org |

| (9H-Carbazol-1-yl)boronic acid | Various aryl bromides | Pd(dppf)Cl₂ / K₂CO₃ | 1-Aryl-9H-carbazoles | Not specified | researchgate.net |

Copper-Catalyzed Chan-Lam Cross-Coupling

An alternative and complementary strategy to the Suzuki reaction is the Chan-Lam cross-coupling. researchgate.netwikipedia.org This reaction utilizes a copper catalyst to form a carbon-heteroatom bond, typically between an aryl boronic acid and an N-H or O-H containing compound, such as an amine, alcohol, or amide. organic-chemistry.orgwikipedia.org A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air, using catalytic amounts of a copper salt like copper(II) acetate (Cu(OAc)₂). rsc.orgorganic-chemistry.org

This method allows for the direct N-arylation or O-arylation of various substrates using this compound. For example, coupling with imidazoles or other nitrogen-containing heterocycles can generate complex structures valuable in medicinal chemistry and materials science. researchgate.netnih.gov The reaction proceeds via a proposed copper(III) intermediate which undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org While palladium-based methods are more common for C-C bonds, the Chan-Lam reaction is a powerful tool for creating aryl amine and aryl ether linkages. wikipedia.orgnih.gov

Direct Conversion to Other Functional Groups

The boronic acid moiety can also be directly converted into other essential functional groups through ipso-substitution, where the C-B bond is cleaved and replaced.

Hydroxydeboronation (Conversion to Phenols): Arylboronic acids can be readily oxidized to the corresponding phenols. This transformation, known as hydroxydeboronation, can be achieved using various mild oxidizing agents. researchgate.netacs.org Common reagents include hydrogen peroxide (H₂O₂), sodium perborate, or hydroxylamine. researchgate.net This provides a direct synthetic route to 9-Hexyl-9H-carbazol-3-ol, a crucial intermediate for synthesizing derivatives analogous to biologically active compounds like 9-hydroxyellipticine. organic-chemistry.org

Ipso-Halogenation and Nitration: The boronic acid group can be replaced by a halogen (iodine, bromine) or a nitro group under transition-metal-free conditions. nih.gov For instance, ipso-iodination can be accomplished using sodium iodide (NaI) in the presence of an oxidant like chloramine-T. Similarly, ipso-nitration allows for the regioselective introduction of a nitro group, a versatile functional group that can be further transformed, for example, by reduction to an amine. nih.gov These methods offer direct pathways to 3-halo- or 3-nitro-9-hexyl-9H-carbazole derivatives, which are not easily accessible through direct electrophilic aromatic substitution on the carbazole ring.

Biocatalytic Functionalization

Emerging strategies for boronic acid derivatization include the use of enzymes. Recent research has demonstrated that engineered enzymes can catalyze the stereospecific conversion of boronic acids to amines. nih.gov This biocatalytic approach offers exceptional chemoselectivity, avoiding the formation of phenol (B47542) byproducts that can occur in traditional chemical amination methods. nih.gov Applying such a method to this compound would provide a novel and green route to 9-Hexyl-9H-carbazol-3-amine, with water and boric acid as the only byproducts. nih.gov

Reactivity and Mechanistic Investigations of 9 Hexyl 9h Carbazol 3 Yl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of (9-Hexyl-9H-carbazol-3-yl)boronic acid. This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate is a powerful tool for constructing biaryl and heteroaryl structures. libretexts.org The presence of the hexyl group on the carbazole (B46965) nitrogen prevents potential catalyst inhibition that can occur with unprotected N-H heterocycles, generally leading to higher reaction efficiency. nih.gov

Catalytic Systems and Ligand Design for Optimal Coupling Efficiency

The success of the Suzuki-Miyaura coupling of N-alkylcarbazole boronic acids relies heavily on the choice of the palladium catalyst and associated ligands. While classic catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern systems often employ a combination of a palladium(II) or palladium(0) source, such as Pd(OAc)₂ or Pd₂(dba)₃, with sterically bulky and electron-rich phosphine (B1218219) ligands. organic-chemistry.org

Ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) are particularly effective for coupling nitrogen-containing heterocycles. nih.gov These ligands promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active in the oxidative addition step of the catalytic cycle. For the synthesis of complex hole-transporting materials (HTMs) using structurally similar carbazole boronic acids, catalytic systems involving Pd(Pd₃P)₄ or a combination of Pd(Pd₃P)₄ with tertiary butyl phosphine (t-Bu₃P) have been successfully employed, demonstrating high yields in the coupling with various aryl halides. mdpi.com

The choice of base and solvent is also critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used, often in aqueous solutions with solvents like toluene (B28343), 1,4-dioxane, or THF. nih.govresearchgate.net Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) have also been developed to prevent competitive protodeboronation of the boronic acid, which can be a significant side reaction. nih.gov

Table 1: Catalytic Systems for Suzuki-Miyaura Coupling of Analogous N-Substituted Carbazole Boronic Acids

| Carbazole Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid | 9-(3-bromo-5-(9H-carbazol-9-yl)phenyl)-9H-carbazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 65% | mdpi.com |

| 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid | N-(4-iodophenyl)-N-phenylbenzenamine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80% | mdpi.com |

| 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid | tris(4-iodophenyl)amine | Pd(Pd₃P)₄ / t-Bu₃P | K₂CO₃ | Toluene/H₂O | 30% | mdpi.com |

| Unprotected 3-chloroindazole | 5-indole boronic acid | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 90% | nih.gov |

Substrate Scope and Functional Group Compatibility

This compound is expected to couple efficiently with a wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates. The development of advanced catalytic systems has significantly broadened the scope of the Suzuki-Miyaura reaction, allowing for the coupling of even less reactive aryl chlorides. organic-chemistry.org The reaction generally exhibits high functional group tolerance, accommodating esters, ketones, amides, nitriles, and ethers on the coupling partner. This compatibility is crucial for the multi-step synthesis of complex organic electronic materials.

Research on analogous carbazole boronic acids in the synthesis of HTMs has shown successful couplings with complex, multi-functional aryl iodides and bromides. mdpi.com The reaction can tolerate other heterocyclic systems within the coupling partners, enabling the construction of extended π-conjugated frameworks. However, highly acidic protons or groups that can coordinate strongly to the palladium center may interfere with the reaction, sometimes requiring protection strategies or carefully optimized conditions. nih.gov

Mechanistic Pathways and Intermediate Formation in Palladium-Catalyzed Processes

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. This step is often rate-limiting, particularly with less reactive halides like aryl chlorides.

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center. The base (e.g., OH⁻ from K₂CO₃/H₂O) coordinates to the boron atom to form a more nucleophilic boronate species [R-B(OH)₃]⁻. This species then reacts with the [Ar-Pd(II)-X] complex to form a new intermediate, [Ar-Pd(II)-R], and displaces the halide. organic-chemistry.org

Reductive Elimination: The [Ar-Pd(II)-R] intermediate undergoes reductive elimination to form the new C-C bond of the biaryl product (Ar-R) and regenerate the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Throughout the cycle, the phosphine ligands stabilize the palladium intermediates and modulate their reactivity to facilitate each elementary step.

Nickel-Catalyzed Alternatives for Cross-Coupling

While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel-based catalysts have emerged as a cost-effective and highly reactive alternative. princeton.edu Nickel catalysts can be particularly effective for coupling unreactive electrophiles like aryl chlorides and can sometimes offer different selectivity compared to palladium.

Typical nickel precatalysts include NiCl₂(dppf), NiCl₂(PCy₃)₂, and NiCl₂(dppp). These systems can effectively catalyze the coupling of aryl halides and phenol (B47542) derivatives with arylboronic acids, often in "green" solvents like 2-Me-THF or tert-amyl alcohol. Although specific examples detailing the nickel-catalyzed coupling of this compound are not prevalent, the successful application of nickel catalysis to other heterocyclic substrates suggests its potential utility for this compound as well.

Other Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

Beyond C-C bond formation, this compound is a potential substrate for other cross-coupling reactions, most notably the Chan-Lam coupling. This reaction forms aryl carbon-heteroatom (C-N, C-O, C-S) bonds and is typically catalyzed by copper salts, such as Cu(OAc)₂. organic-chemistry.orgresearchgate.net

The Chan-Lam reaction involves the coupling of an arylboronic acid with a nucleophile like an amine, phenol, or thiol, often using air as the oxidant. organic-chemistry.org This provides a complementary method to the Buchwald-Hartwig amination for synthesizing N-aryl or O-aryl compounds. Given the general applicability of the Chan-Lam reaction to a wide range of arylboronic acids, this compound could foreseeably be used to synthesize 3-amino- or 3-phenoxy-9-hexyl-9H-carbazole derivatives. researchgate.net While specific documented examples for this exact substrate are scarce, the methodology is well-established for other carbazole-based boronic acids. researchgate.net

Non-Metal-Catalyzed Transformations and Reactivity

While transition-metal catalysis dominates the reactivity of arylboronic acids, there is growing interest in non-metal-catalyzed transformations. For instance, boronic acids can sometimes act as catalysts themselves in reactions like azido-alkyne cycloadditions. nih.gov

Another area of emerging research is the use of photoredox catalysis to generate radicals from boronic acids. Although this has been more extensively studied for alkylboronic acids, where activation by a base like K₃PO₄ can lower their oxidation potential to allow for radical formation under visible light, the principles could potentially be extended to arylboronic acids. nih.gov Such transformations could open new, non-traditional pathways for the functionalization of the carbazole core, such as cyanation, vinylation, or alkynylation, without the need for a transition metal. However, these applications remain largely exploratory for complex substrates like this compound.

Application of 9 Hexyl 9h Carbazol 3 Yl Boronic Acid As a Building Block in Advanced Organic Materials

Synthesis of π-Conjugated Systems for Organic Electronics

The primary application of (9-Hexyl-9H-carbazol-3-yl)boronic acid in organic electronics is as a key precursor for the synthesis of π-conjugated systems. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between a boronic acid and an organohalide, is the most common method employed for this purpose. This reaction allows for the facile and efficient formation of carbon-carbon bonds, enabling the construction of a wide variety of molecular architectures with tailored electronic and optical properties.

The optoelectronic properties of materials derived from this compound can be finely tuned through strategic molecular design. The carbazole (B46965) moiety acts as a strong electron-donating unit, which can be coupled with various electron-accepting (acceptor) and π-bridging (π-spacer) units to create donor-π-acceptor (D-π-A) or donor-π-acceptor-π-donor (D-π-A-π-D) type structures. This molecular architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many organic electronic devices.

The choice of the acceptor and π-spacer units has a profound impact on the resulting material's properties. For instance, in the synthesis of 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine, the this compound serves as the donor, thiophene as the π-spacer, and nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine as the acceptor. This D-π-A-π-D configuration leads to a material with a small bandgap and absorption in the visible and near-infrared regions of the electromagnetic spectrum. The hexyl groups on the carbazole units ensure good solubility, which is essential for processability.

The photophysical properties of such a D-π-A-π-D dye have been characterized, revealing its potential for optoelectronic applications.

| Property | Value |

| Absorption Maximum (λabs) in CH2Cl2 | 545 nm |

| Emission Maximum (λem) in CH2Cl2 | 770 nm |

| Stokes Shift | 225 nm |

This table presents the photophysical properties of a D-π-A-π-D dye synthesized using this compound.

In the field of organic light-emitting diodes (OLEDs), materials derived from this compound can function as either host materials or emissive materials. The carbazole core provides good hole-transporting properties and a high triplet energy, which are crucial for efficient phosphorescent OLEDs (PhOLEDs). When used as a host, the carbazole-based material forms a matrix for a phosphorescent guest emitter, facilitating energy transfer and preventing exciton quenching.

The tunable electronic properties of materials synthesized from this compound also make them attractive for applications in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). In OPVs, these materials can act as the electron donor in a bulk heterojunction (BHJ) active layer, paired with an electron acceptor material. The broad absorption and appropriate energy levels of D-π-A type molecules are beneficial for efficient light harvesting and charge separation. The use of carbazole derivatives as donor materials in OPVs is a well-established strategy for achieving high power conversion efficiencies.

In DSSCs, carbazole-based dyes can be used as sensitizers, where they are adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Upon light absorption, the dye injects an electron into the conduction band of the semiconductor, initiating the process of current generation. The (9-Hexyl-9H-carbazol-3-yl) group can serve as the electron-donating part of the sensitizer dye, connected to an acceptor and an anchoring group (like carboxylic acid or cyanoacrylic acid) via a π-conjugated bridge. The hexyl chain can also help to suppress dye aggregation on the semiconductor surface, which is beneficial for device performance. Although specific efficiency data for OPVs and DSSCs employing materials derived exclusively from this compound are not detailed in the available literature, the fundamental properties of these materials align well with the requirements for these applications.

The inherent fluorescence of the carbazole core and the ability of boronic acids to interact with certain analytes make this compound a promising platform for the development of fluorescent and colorimetric sensors. Boronic acids are known to form reversible covalent bonds with diols, such as those found in saccharides. This interaction can lead to changes in the photophysical properties of the molecule, such as a shift in the fluorescence emission wavelength or a change in fluorescence intensity, providing a mechanism for sensing.

While specific studies on fluorescent sensors derived from this compound are not extensively reported, the general principle has been demonstrated with other carbazole-boronic acid derivatives. For example, a water-soluble fluorescent sensor based on a carbazole pyridinium boronic acid has been shown to exhibit a selective ratiometric fluorescent response to glucose. nih.gov It is conceivable that a sensor based on the 9-hexyl derivative could be designed for similar applications, with the hexyl group potentially influencing its solubility and interaction with the analyte in different media. Furthermore, carbazole-based systems have been explored as colorimetric sensors for anions, where the interaction with the analyte causes a visible color change. rsc.org

Construction of Complex Polyaromatic Hydrocarbons (PAHs) and Extended Conjugated Frameworks

Beyond discrete molecules for organic electronics, this compound has the potential to be used in the bottom-up synthesis of larger, more complex polyaromatic hydrocarbons (PAHs) and extended conjugated frameworks, such as graphene nanoribbons. The Suzuki-Miyaura coupling reaction is a powerful tool for the iterative synthesis of oligophenylene precursors, which can then be subjected to intramolecular cyclodehydrogenation (Scholl reaction) to form well-defined PAHs.

The carbazole unit can be incorporated into these extended structures to modulate their electronic properties and self-assembly behavior. The hexyl groups would provide the necessary solubility for the precursor polymers, which is often a significant challenge in the synthesis of large PAHs. While the direct use of this compound for the synthesis of complex PAHs is not yet widely documented, the strategy of using boronic acid-functionalized building blocks in this context is well-established for other aromatic systems.

Supramolecular Assembly and Self-Assembled Structures

The molecular structure of derivatives of this compound allows for their participation in supramolecular assembly through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can direct the self-assembly of the molecules into ordered structures in the solid state or in solution, which can have a significant impact on the material's properties.

A study of a closely related derivative, (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid, provides insight into the supramolecular behavior of these systems. In the crystal structure of this compound, the carboxylic acid groups form hydrogen-bonded inversion dimers. These dimers are further organized into supramolecular chains through π-π stacking interactions between the carbazole ring systems of adjacent dimers. The centroid-to-centroid distances of these π-π stacking interactions are in the range of 3.868 to 3.929 Å. The hexyl group adopts an extended conformation and is nearly perpendicular to the plane of the carbazole ring system. This perpendicular arrangement can influence the packing of the molecules and prevent overly close packing, which can be beneficial for maintaining high fluorescence quantum yields in the solid state. The ability to form such ordered assemblies is crucial for applications where charge transport and exciton diffusion are important, as well as for the fabrication of materials with anisotropic properties.

Advanced Spectroscopic and Structural Characterization Techniques for 9 Hexyl 9h Carbazol 3 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (9-Hexyl-9H-carbazol-3-yl)boronic acid and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, while ¹¹B NMR offers direct insight into the chemical environment of the boron atom.

¹H NMR: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The aromatic protons on the carbazole (B46965) core typically appear in the downfield region, generally between 7.0 and 8.7 ppm. nih.govmdpi.com The proton on the carbon adjacent to the boronic acid group (C4) and the singlet proton at the C2 position are often the most deshielded. The protons of the hexyl group attached to the nitrogen atom show characteristic signals: a triplet for the N-CH₂ protons around 4.3 ppm and a series of multiplets for the other methylene (B1212753) groups between 0.8 and 2.0 ppm, with the terminal methyl group appearing as a triplet around 0.8 ppm. The two protons of the boronic acid group, -B(OH)₂, often present as a broad singlet that can be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data. Aromatic carbons of the carbazole unit typically resonate in the 109-142 ppm range. mdpi.com Carbons directly bonded to the nitrogen atom or the boronic acid group are significantly influenced by their electronic environment. The carbons of the hexyl chain appear in the upfield region, typically from 14 ppm (terminal CH₃) to around 43 ppm (N-CH₂). ub.edu Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are used to distinguish between CH₃, CH₂, CH, and quaternary carbons. researchgate.net

¹¹B NMR: ¹¹B NMR spectroscopy is particularly useful for studying boronic acids. The boron atom in a trigonal boronic acid (sp² hybridized) typically shows a broad resonance in the range of 27-34 ppm. Upon formation of a boronate ester or coordination with a Lewis base like fluoride, the boron center becomes tetracoordinated (sp³ hybridized), resulting in a sharp, upfield-shifted signal, often between 3 and 9 ppm. nih.govbldpharm.com This technique is crucial for monitoring reactions involving the boronic acid moiety. bldpharm.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carbazole | Aromatic CH | 7.0 - 8.7 | 109 - 127 |

| Carbazole | Quaternary C | - | 120 - 142 |

| Boronic Acid | B(OH)₂ | Broad, variable | - |

| Boronic Acid | C-B | - | ~130 (often not observed) |

| Hexyl Chain | N-CH₂ | ~4.3 (triplet) | ~43 |

| Hexyl Chain | -(CH₂)₄- | 1.2 - 1.9 (multiplets) | 22 - 32 |

| Hexyl Chain | -CH₃ | ~0.8 (triplet) | ~14 |

Note: Data are estimated based on analyses of closely related structures and derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a very broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded B(OH)₂ group. The C-H stretching vibrations of the aromatic carbazole ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the hexyl group are observed between 2850 and 2960 cm⁻¹. researchgate.net Characteristic aromatic C=C ring stretching vibrations are found in the 1450-1620 cm⁻¹ region. A strong band associated with the B-O stretching vibration typically appears around 1350 cm⁻¹. Other bands in the fingerprint region (below 1300 cm⁻¹) correspond to various C-H bending and C-N stretching modes. researchgate.netpreprints.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The B-C linkage stretching vibration in related carbazole boronic acid esters has been assigned in the region of 1326 cm⁻¹, which would be expected in a similar region for the title compound. researchgate.net

Table 2: Key Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Boronic Acid (B(OH)₂) |

| 3030-3100 | C-H Stretch | Aromatic (Carbazole) |

| 2850-2960 | C-H Stretch | Aliphatic (Hexyl) |

| 1450-1620 | C=C Stretch | Aromatic (Carbazole) |

| ~1350 | B-O Stretch | Boronic Acid |

| ~750-850 | C-H Out-of-plane Bend | Aromatic (Carbazole) |

Note: Data are estimated based on analyses of closely related structures and general IR data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis and photoluminescence (PL) spectroscopies are used to investigate the electronic transitions and emissive properties of the compound, which are fundamental to its use in optoelectronic devices.

UV-Vis Absorption: The carbazole moiety is a well-known chromophore. In solution, this compound and its derivatives exhibit strong absorption bands in the UV region, typically between 280 nm and 350 nm. nih.gov These absorptions correspond to π-π* electronic transitions within the conjugated carbazole ring system. The position and intensity of these bands can be influenced by the substituent at the 3-position and the solvent polarity. In some derivatives designed for specific applications, intramolecular charge-transfer (ICT) transitions can lead to broader, red-shifted absorption bands extending into the visible region. researchgate.netmdpi.com For instance, a bithiazole derivative of 9-(2-ethylhexyl)-9H-carbazole shows a lowest energy absorption maximum at 405 nm. mdpi.com

Photoluminescence (PL) Spectroscopy: Many carbazole derivatives are highly fluorescent. Upon excitation at their absorption wavelengths, they exhibit photoluminescence, typically in the blue region of the spectrum (360-450 nm). ub.edu The emission properties, including the maximum emission wavelength (λₑₘ), quantum yield (Φ), and fluorescence lifetime, are highly sensitive to the molecular structure and the local environment (solvent, aggregation state). For example, derivatives can be designed to show deep-blue to green-blue emission in the solid state. ub.edu In some cases, ICT from the carbazole donor to an acceptor unit can result in emission at much longer wavelengths, even into the near-infrared. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the precise molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to verify the molecular formula. ub.eduresearchgate.netresearchgate.net The calculated exact mass for C₁₈H₂₂BNO₂ is 295.1744 g/mol . HRMS can confirm this mass with high accuracy (typically within 5 ppm). The analysis also reveals characteristic fragmentation patterns. Common fragments would include the loss of water (H₂O) from the boronic acid group and cleavage at various points along the hexyl chain. The observation of the molecular ion peak ([M]⁺) and/or its adducts (e.g., [M+H]⁺, [M+Na]⁺) confirms the molecular weight of the synthesized compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. While the crystal structure for this compound itself is not publicly available, analysis of closely related precursors and derivatives provides significant insight into its likely solid-state conformation.

For example, the crystal structure of the precursor 9-Hexyl-3-iodo-9H-carbazole reveals that the tricyclic carbazole system is nearly planar. nih.gov Similarly, the structure of (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid shows that the hexyl group adopts an extended conformation and its mean plane is nearly perpendicular to the carbazole ring system. nih.gov In the solid state, molecules of this acrylic acid derivative are linked into chains by O-H···O hydrogen bonds and π-π stacking interactions between carbazole rings, with centroid-to-centroid distances of approximately 3.9 Å. nih.gov These findings suggest that this compound would also likely exhibit a planar carbazole core, an extended hexyl chain, and strong intermolecular interactions via hydrogen bonding of the boronic acid groups and π-stacking of the aromatic systems.

Table 3: Crystallographic Data for a Close Precursor of the Title Compound

| Parameter | 9-Hexyl-3-iodo-9H-carbazole nih.gov |

|---|---|

| Chemical Formula | C₁₈H₂₀IN |

| Formula Weight | 377.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7105 (2) |

| b (Å) | 4.6816 (10) |

| c (Å) | 33.9661 (18) |

| β (°) | 105.106 (8) |

Other Advanced Analytical Methods

A suite of other analytical techniques is used to probe the thermal, electrochemical, and surface properties of carbazole-based materials.

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. For carbazole derivatives, which are typically electron-rich, CV reveals reversible or quasi-reversible oxidation waves corresponding to the removal of electrons from the highest occupied molecular orbital (HOMO). researchgate.netmdpi.com From these potentials, the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated, which is crucial for assessing their suitability as charge-transporting or emissive materials in electronic devices. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound, identifying the decomposition temperature (Td). Carbazole derivatives are known for their high thermal stability, which is a critical requirement for materials used in devices that operate at elevated temperatures, such as OLEDs.

Differential Scanning Calorimetry (DSC): DSC is used to detect thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm). For amorphous materials, a high Tg is desirable as it indicates good morphological stability. A carbazole-based dendrimer, for instance, has been shown to possess a high Tg of 237 °C, confirming its excellent thermal stability. researchgate.net

X-Ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of the atoms on the surface of a thin film of the material. It can provide further confirmation of the structure and purity of the compound in a solid-state device context.

Computational and Theoretical Investigations of 9 Hexyl 9h Carbazol 3 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure and equilibrium geometry of molecules. For (9-Hexyl-9H-carbazol-3-yl)boronic acid, DFT calculations, typically employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311G(d,p), are used to predict its three-dimensional structure.

The geometry optimization process minimizes the energy of the molecule to find its most stable conformation. These calculations confirm the planarity of the carbazole (B46965) core, a key feature for facilitating π-electron delocalization. The hexyl group attached to the nitrogen atom introduces conformational flexibility. DFT calculations can determine the bond lengths, bond angles, and dihedral angles of the entire structure. For instance, the C-N-C angle within the carbazole ring and the orientation of the boronic acid group relative to the aromatic plane are precisely calculated. Studies on similar N-substituted carbazoles show that the alkyl substituent significantly influences the molecule's packing and intermolecular interactions. rsc.org The optimized geometry serves as the fundamental starting point for all other computational analyses.

Table 1: Representative Calculated Geometrical Parameters for a Carbazole Core (Note: This table is illustrative, based on typical DFT results for carbazole derivatives.)

| Parameter | Typical Calculated Value |

|---|---|

| C-N Bond Length (in ring) | ~1.38 Å |

| C-C Bond Length (aromatic) | ~1.40 Å |

| C-B Bond Length | ~1.55 Å |

| C-N-C Angle (in ring) | ~109° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited-state properties of molecules. researchgate.net By applying TD-DFT to the optimized ground-state geometry of this compound, it is possible to predict its photophysical behavior, such as its UV-Visible absorption spectrum.

TD-DFT calculations yield the energies of various electronic transitions from the ground state to different excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. nih.gov For carbazole-based materials, the lowest energy absorption is typically due to the π-π* transition of the conjugated carbazole system. nih.gov The calculations can predict the maximum absorption wavelength (λ_max) and help interpret experimental spectra. These theoretical insights are vital for applications in organic light-emitting diodes (OLEDs) and photovoltaics, where understanding light absorption and energy transfer processes is critical. mdpi.comktu.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis is essential for understanding a molecule's electronic properties and reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter that correlates with the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich carbazole ring system, while the LUMO may be distributed across the carbazole and the boronic acid moiety. researchgate.net The hexyl chain generally has a minimal contribution to the frontier orbitals but can influence the energy levels through inductive effects. A smaller HOMO-LUMO gap suggests higher reactivity and a red-shift in the absorption spectrum. These energy levels are crucial for designing efficient organic electronic devices, as they determine the charge injection and transport properties. researchgate.net

Table 2: Representative FMO Data for Carbazole Boronic Acid Derivatives (Note: Values are illustrative and depend on the specific functional and basis set used.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.3 to -5.8 eV |

| LUMO Energy | -1.9 to -2.5 eV |

Molecular Electrostatic Potential (MEP) and Natural Bonding Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the boronic acid group, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be found around the acidic hydrogen atoms of the boronic acid. This analysis is useful for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bonding Orbital (NBO) analysis offers a deeper understanding of bonding and orbital interactions. nih.govwisc.edu It localizes the molecular orbitals into classical Lewis structures (bonds, lone pairs) and analyzes delocalization effects as donor-acceptor interactions. researchgate.net For this molecule, NBO analysis can quantify the charge transfer from the nitrogen lone pair to the carbazole π-system and investigate hyperconjugative interactions between the carbazole core and the boronic acid substituent. researchgate.net These interactions, such as n → π* and π → π* transitions, stabilize the molecule and are key to understanding its electronic structure and reactivity. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions in a condensed phase (liquid or solid). ajchem-a.com For this compound, the long, flexible hexyl chain can adopt numerous conformations. MD simulations can explore this conformational landscape to identify the most probable orientations of the hexyl group relative to the planar carbazole core. nih.govnih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions in a solid-state or aggregated system. They can predict how molecules pack together, revealing the nature and strength of non-covalent interactions like π–π stacking between carbazole rings and hydrogen bonding involving the boronic acid groups. rsc.org These interactions are fundamental to the material's bulk properties, such as charge mobility in an organic semiconductor film.

Theoretical Predictions of Reactivity and Mechanistic Pathways

Computational methods are extensively used to predict the reactivity of molecules and elucidate reaction mechanisms. For this compound, a key reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds. libretexts.org

DFT calculations can model the entire catalytic cycle of the Suzuki reaction, including the three main steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This is often the rate-determining step. nih.gov

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated. libretexts.org

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Carbazole-Boronic Acid Derivatives

The future of materials science lies in the ability to design molecules with precisely controlled properties. Rational design, often guided by computational modeling, is a powerful strategy to create new carbazole-boronic acid derivatives with enhanced performance for specific applications.

Computational Screening and Property Prediction: High-throughput virtual screening, employing quantum chemistry and other first-principle calculations, can be used to assess vast libraries of virtual carbazole-boronic acid derivatives. rsc.org By predicting key parameters such as frontier molecular orbital energies (HOMO/LUMO), excitation energies, and charge transport properties, researchers can identify promising candidates for synthesis and experimental validation. researchgate.net This data-driven approach accelerates the discovery of materials with optimized electronic and optical characteristics. researchgate.netnih.govmaterialscloud.org

Structure-Property Relationship Elucidation: A deeper understanding of how modifications to the molecular structure of (9-Hexyl-9H-carbazol-3-yl)boronic acid influence its properties is crucial. For instance, theoretical studies can explore the effect of varying the length and branching of the N-alkyl chain, introducing different substituents on the carbazole (B46965) ring, or modifying the boronic acid group. This knowledge enables the fine-tuning of properties like solubility, thermal stability, and electronic behavior. nih.govacs.orgfigshare.com

Machine Learning in Materials Discovery: Machine learning (ML) is emerging as a transformative tool in materials science. nih.govmdpi.com ML models, trained on existing experimental and computational data, can predict the properties of new carbazole-based compounds with high accuracy and speed. nih.govresearchgate.net This approach can identify non-obvious structure-property relationships and guide the design of novel materials with desired functionalities for applications such as organic photovoltaics. nih.govresearchgate.net

Table 1: Computational Approaches for Designing Carbazole-Boronic Acid Derivatives

| Design Strategy | Description | Key Predicted Properties | Potential Impact |

| High-Throughput Virtual Screening (HTVS) | Computational assessment of large libraries of virtual molecules. | HOMO/LUMO levels, bandgap, excitation energies, charge mobility. | Rapid identification of promising candidates for synthesis, accelerating the materials discovery pipeline. |

| Density Functional Theory (DFT) | Quantum mechanical modeling to investigate the electronic structure and properties of molecules. | Molecular geometry, electronic charge distribution, absorption and emission spectra. | In-depth understanding of structure-property relationships to enable fine-tuning of molecular properties. |

| Machine Learning (ML) | Algorithms trained on existing data to predict properties of new compounds. | Photovoltaic performance (e.g., open-circuit voltage), solubility, stability. | Accelerated discovery of optimized materials and identification of novel design principles. |

Exploration of Novel Catalytic Reactions and Synthetic Pathways

Advances in synthetic organic chemistry are constantly providing new tools for the construction and functionalization of complex molecules. The development of more efficient and versatile synthetic routes to this compound and its derivatives is an active area of research.

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of aromatic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. chim.it Exploring these methods for the synthesis and derivatization of the carbazole core could lead to more efficient and environmentally friendly synthetic pathways. rsc.org

Novel Coupling Methodologies: While Suzuki-Miyaura coupling is a well-established method for utilizing boronic acids, the exploration of other coupling reactions is a promising avenue. nih.govresearchgate.net This includes developing new catalytic systems that are more robust, operate under milder conditions, or exhibit different substrate scope. For example, tandem reactions that combine multiple synthetic steps in a single pot can significantly improve efficiency. nih.gov

Flow Chemistry and Microreactor Technology: The use of flow chemistry can offer significant advantages for the synthesis of carbazole-boronic acid derivatives, including improved reaction control, enhanced safety, and easier scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com The use of enzymes for the synthesis or functionalization of carbazole derivatives could lead to novel compounds that are difficult to access through conventional methods. mdpi.com

Table 2: Emerging Synthetic Strategies for Carbazole-Boronic Acid Derivatives

| Synthetic Approach | Description | Potential Advantages |

| C-H Activation | Direct functionalization of C-H bonds on the carbazole core. | Increased atom economy, reduced number of synthetic steps, access to novel derivatives. |

| Tandem Catalysis | Combining multiple catalytic reactions in a single pot. | Improved efficiency, reduced waste, and simplified purification. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Enhanced reaction control, improved safety, and scalability. |

| Biocatalysis | Use of enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions, and environmentally friendly. |

Advanced Functional Materials with Tailored Optoelectronic and Electronic Properties

The unique optoelectronic properties of the carbazole moiety make this compound a valuable building block for a wide range of advanced functional materials. nih.govnih.gov

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials and hole-transporting materials in OLEDs due to their high triplet energy and good charge-transporting properties. nih.gov Future research will focus on designing new derivatives with improved thermal stability, higher quantum efficiencies, and tailored emission colors.

Organic Photovoltaics (OPVs): The electron-donating nature of the carbazole unit makes it an excellent component for donor materials in OPV devices. nih.govmdpi.com By strategically combining this compound with suitable acceptor moieties, it is possible to create new materials with broad absorption spectra and efficient charge separation.

Sensors: The boronic acid group is known for its ability to bind with diols, making these compounds promising candidates for the development of sensors for saccharides and other biologically important molecules. rsc.orgresearchgate.netnih.govnih.gov Future work will likely involve the design of sensors with higher sensitivity, selectivity, and faster response times. rsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs): The incorporation of carbazole-boronic acid derivatives as ligands in MOFs can lead to new materials with interesting properties for applications in gas storage, separation, and catalysis. nih.govmdpi.com The porous nature of MOFs combined with the electronic properties of the carbazole unit can result in synergistic effects. mdpi.com

Integration with Nanomaterials and Hybrid Systems

The combination of this compound and its derivatives with various nanomaterials opens up possibilities for creating novel hybrid systems with enhanced functionalities.

Quantum Dots and Nanoparticles: Functionalizing the surface of quantum dots or other nanoparticles with carbazole-boronic acid derivatives can improve their dispersibility in organic matrices and facilitate charge transfer between the organic and inorganic components. This is particularly relevant for applications in hybrid LEDs and solar cells.

Graphene and Carbon Nanotubes: The π-conjugated system of the carbazole core can interact with the surface of graphene and carbon nanotubes through π-π stacking. This can lead to the formation of stable hybrid materials with improved electrical conductivity and mechanical properties for applications in transparent conductive films and flexible electronics.

Polymer Nanocomposites: Incorporating carbazole-boronic acid derivatives into polymer matrices can enhance the optical and electronic properties of the resulting nanocomposites. mdpi.com These materials could find applications in areas such as organic electronics, coatings, and membranes.

High-Throughput Synthesis and Automated Discovery Platforms

The traditional, manual process of materials discovery is often slow and laborious. nih.govmaterialscloud.org High-throughput synthesis and automated discovery platforms are set to revolutionize this field by enabling the rapid synthesis and screening of large libraries of compounds.

Automated Synthesis: Robotic systems can be used to perform chemical reactions in a parallel and automated fashion, significantly increasing the rate at which new carbazole-boronic acid derivatives can be synthesized. illinois.edu This allows for the rapid exploration of a much larger chemical space. illinois.edu

Robotics and AI-Driven Experimentation: The integration of artificial intelligence with robotic platforms can create "self-driving laboratories" that can autonomously design, synthesize, and test new materials. illinois.edu These closed-loop systems can learn from experimental results and iteratively refine the design of materials to achieve desired properties.

Data-Driven Materials Discovery: The vast amounts of data generated by high-throughput synthesis and characterization can be analyzed using machine learning algorithms to identify trends and guide the discovery of new materials with superior performance. researchgate.netnih.govmaterialscloud.org This data-driven approach will accelerate the development of next-generation materials based on this compound for a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for preparing (9-Hexyl-9H-carbazol-3-yl)boronic acid with high purity?

- Methodological Answer : Synthesis typically involves two steps: (1) alkylation of carbazole at the 9-position using a hexyl halide under basic conditions (e.g., NaH in DMF) to yield 9-hexylcarbazole, and (2) introduction of the boronic acid group at the 3-position via Miyaura borylation. The latter employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) in anhydrous THF at 80–90°C. Post-synthesis, pinacol esters are hydrolyzed under acidic conditions (HCl/THF/H₂O) to yield the free boronic acid. Key challenges include suppressing boroxine formation during purification, which can be mitigated by using inert atmospheres and low-temperature recrystallization .

Q. Table 1. Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | NaH, 1-bromohexane, DMF, 60°C, 12h | 85–90 | ≥95% |

| Borylation | Pd(dppf)Cl₂, B₂pin₂, THF, 80°C, 24h | 70–75 | ≥90% |

| Hydrolysis | 2M HCl, THF/H₂O, rt, 6h | 95 | ≥98% |

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K ensures reduced thermal motion artifacts. The SHELX suite (SHELXT for structure solution and SHELXL for refinement) is used for phase determination and model optimization. Key parameters include:

- Space group : Typically monoclinic (e.g., P2₁/c).

- R-factors : R₁ < 5% for high-resolution data (≤ 0.8 Å).

- Disorder modeling : Hexyl chains often require multi-position refinement.

Validation via PLATON or OLEX2 ensures geometric accuracy .

Q. What analytical techniques are recommended for characterizing boronic acid derivatives?

- Methodological Answer :

- NMR : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR for structural confirmation.

- MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) to suppress boroxine formation. DHB acts as both matrix and in situ derivatizing agent, enabling clear detection of [M+H]⁺ ions .

- LC-MS/MS : Quantification of impurities (e.g., genotoxic boronic acids) using MRM mode with a C18 column and 0.1% formic acid in acetonitrile/water .

Advanced Research Questions

Q. How can researchers address boroxine formation during MALDI-MS analysis of boronic acid-containing compounds?

- Methodological Answer : Boroxine formation (dehydration/trimerization) is minimized by:

- On-plate derivatization : Mixing the sample with DHB matrix (20 mg/mL in MeCN/H₂O) to form stable boronic esters.

- Pinacol ester pre-treatment : Reacting the boronic acid with excess pinacol (1,2-diol) in dichloromethane (rt, 2h) before analysis.

Table 2. Derivatization Efficacy

| Method | Signal Clarity (S/N Ratio) | Boroxine Suppression |

|---|---|---|

| DHB in situ | 150:1 | >90% |

| Pinacol pre-treatment | 200:1 | >95% |

Q. How do secondary interactions influence the binding specificity of boronic acid-functionalized surfaces with glycoproteins?

- Methodological Answer : Non-specific interactions (e.g., hydrophobic or ionic) can overshadow boronic acid-diol binding. Strategies to enhance selectivity include:

- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl in PBS) to reduce electrostatic interference.

- Surface blocking : Pre-treatment with BSA or casein to minimize protein adsorption.

- pH modulation : Operate at pH 8.5–9.0 to favor boronate ester formation while avoiding denaturation.

Table 3. Binding Selectivity Under Different Conditions

| Condition | Glycoprotein Capture (%) | Non-Glycoprotein Binding (%) |

|---|---|---|

| PBS, pH 7.4 | 45 | 35 |

| Borate buffer, pH 9.0 | 85 | 10 |

Q. What kinetic parameters govern the binding of boronic acids to diol-containing biomolecules?

- Methodological Answer : Stopped-flow fluorescence studies reveal that binding affinity (Kₐ) is driven by the association rate constant (kₒₙ*), which follows the order: D-fructose > D-tagatose > D-mannose > D-glucose. For this compound, typical kₒₙ* values range from 1.2 × 10³ to 2.5 × 10² M⁻¹s⁻¹. These kinetics inform sensor design, favoring rapid equilibrium (≤10 s) for real-time glucose monitoring .

Q. Table 4. Kinetic Constants for Sugar Binding

| Sugar | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Kₐ (M⁻¹) |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 0.05 | 2.4 × 10⁴ |

| D-Glucose | 2.5 × 10² | 0.12 | 2.1 × 10³ |

Q. What computational methods are effective in designing boronic acid-based therapeutics?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., proteasomes or kinases).

- QSAR modeling : Correlate substituent effects (e.g., hexyl chain length) with bioactivity using Gaussian09 for DFT calculations.

- MD simulations : GROMACS for assessing stability of boronate ester complexes in physiological conditions.

Table 5. Computational Tools and Applications

| Tool | Application | Output Metric |

|---|---|---|

| AutoDock Vina | Binding affinity prediction | ΔG (kcal/mol) |

| Gaussian09 | Electronic effects of substituents | HOMO-LUMO gap (eV) |

| GROMACS | Solvent interaction dynamics | RMSD (Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.